
3,3'-Dimethyl-2,2'-bithiophenyl-5-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Dimethyl-[2,2’-bithiophene]-5-carbaldehyde is an organic compound that belongs to the class of bithiophenes. Bithiophenes are heterocyclic compounds consisting of two thiophene rings connected by a single bond. The presence of methyl groups at the 3 and 3’ positions and an aldehyde group at the 5 position of the bithiophene core makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethyl-[2,2’-bithiophene]-5-carbaldehyde typically involves the following steps:
Formation of 3,3’-Dimethyl-[2,2’-bithiophene]: This can be achieved through a coupling reaction of 3-methylthiophene using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
While specific industrial production methods for 3,3’-Dimethyl-[2,2’-bithiophene]-5-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Dimethyl-[2,2’-bithiophene]-5-carbaldehyde can undergo various chemical reactions, including:
Substitution: The methyl groups and the thiophene rings can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: 3,3’-Dimethyl-[2,2’-bithiophene]-5-carboxylic acid.
Reduction: 3,3’-Dimethyl-[2,2’-bithiophene]-5-methanol.
Substitution: Various halogenated or nitrated derivatives of the bithiophene core.
Wissenschaftliche Forschungsanwendungen
3,3’-Dimethyl-[2,2’-bithiophene]-5-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,3’-Dimethyl-[2,2’-bithiophene]-5-carbaldehyde depends on its specific application. In organic electronics, its conjugated system allows for efficient charge transport and light absorption . In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to modulation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Dimethyl-[2,2’-bithiophene]: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3,4’-Dimethyl-[2,2’-bithiophene]: Has methyl groups at different positions, affecting its electronic properties.
Dithieno[3,2-b2’,3’-d]thiophene (DTT): A related heterocyclic compound with different electronic properties and applications.
Uniqueness
3,3’-Dimethyl-[2,2’-bithiophene]-5-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group on the bithiophene core. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
887407-04-7 |
|---|---|
Molekularformel |
C11H10OS2 |
Molekulargewicht |
222.3 g/mol |
IUPAC-Name |
4-methyl-5-(3-methylthiophen-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H10OS2/c1-7-3-4-13-10(7)11-8(2)5-9(6-12)14-11/h3-6H,1-2H3 |
InChI-Schlüssel |
DDZAAXVYZHTAHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)C2=C(C=C(S2)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5S)-1-(3-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12943924.png)
![2',3'-Dihydrospiro[azetidine-2,1'-indene] hydrochloride](/img/structure/B12943931.png)
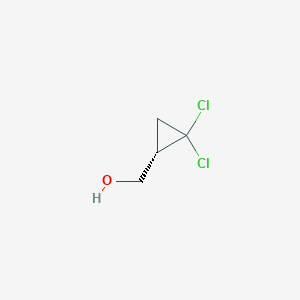
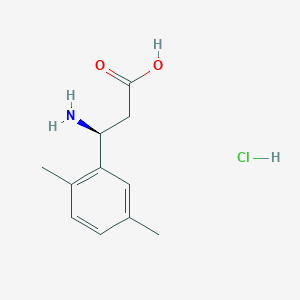
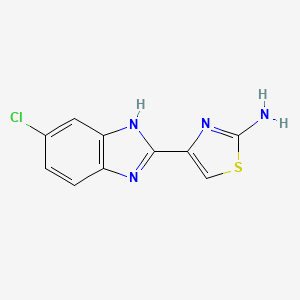

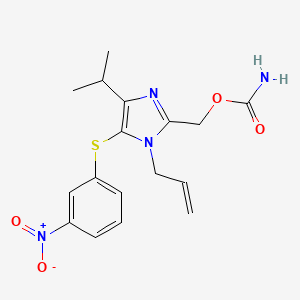
![1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12943960.png)
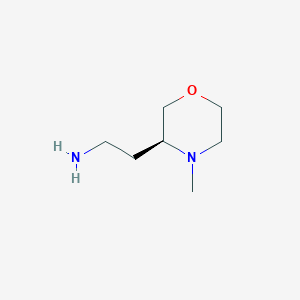

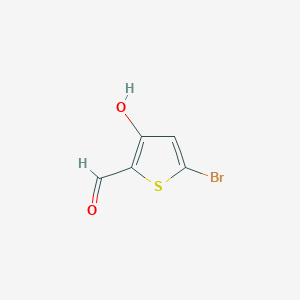

![12-hydroxy-1,10-bis(2-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12943999.png)

